1,3-Bis(2-methylpropoxy)propan-2-ol

Description

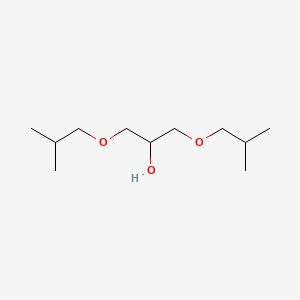

Structure

3D Structure

Properties

CAS No. |

53146-47-7 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,3-bis(2-methylpropoxy)propan-2-ol |

InChI |

InChI=1S/C11H24O3/c1-9(2)5-13-7-11(12)8-14-6-10(3)4/h9-12H,5-8H2,1-4H3 |

InChI Key |

NUYSFVDIFREUIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC(COCC(C)C)O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 1,3 Bis 2 Methylpropoxy Propan 2 Ol

Mechanistic Studies of Ether Cleavage and Formation Reactions

The ether bonds in 1,3-bis(2-methylpropoxy)propan-2-ol are generally stable but can be cleaved under specific conditions. Similarly, the formation of such ethers follows established mechanistic pathways.

The cleavage of ethers in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established reaction. researchgate.netresearchgate.netceon.rsresearchgate.net The reaction of this compound with a strong acid proceeds via protonation of the ether oxygen, which creates a good leaving group (an alcohol). researchgate.net The subsequent step depends on the nature of the carbon atoms attached to the ether oxygen.

For the isobutyl groups in this compound, which are primary, the cleavage is likely to follow an S\textsubscript{N}2 mechanism. researchgate.netresearchgate.net The halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. This results in the formation of an alkyl halide and an alcohol. In the case of this compound, the reaction would yield isobutyl halide and glycerol (B35011), with the secondary alcohol group of the glycerol backbone potentially reacting further depending on the reaction conditions.

The general mechanism for the acid-catalyzed cleavage of a primary ether can be summarized as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.

Nucleophilic attack: The halide ion attacks the primary carbon atom, displacing the alcohol.

It is important to note that if an excess of the strong acid is used, the alcohol products can be further converted to alkyl halides. ceon.rs

The ether linkages in molecules like this compound can also undergo transformations through radical-mediated pathways. Studies on the oxidation of di-isobutyl ether (DIBE), a structurally related compound, show that the consumption of the ether primarily occurs via H-abstraction reactions. researchgate.net The major radical formed is the α-radical relative to the ether functional group. researchgate.net This radical can then react with oxygen and undergo further reactions, including the formation of cyclic ethers and subsequent decomposition to aldehydes (isobutanal in the case of DIBE) and their radical derivatives. researchgate.net

The general steps in the radical-mediated transformation of such ethers involve:

Initiation: Formation of a radical species.

H-abstraction: The radical abstracts a hydrogen atom from the carbon adjacent to the ether oxygen.

Reaction with Oxygen: The resulting ether radical reacts with molecular oxygen.

Further Reactions: The peroxy radical can undergo various reactions, leading to the cleavage of the ether bond and the formation of new products.

Transformations of the Secondary Alcohol Functionality

The secondary alcohol group in this compound is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

The selective oxidation of the secondary alcohol in glycerol and its derivatives to a ketone is a valuable transformation. researchgate.netosti.govnih.govnih.gov For instance, the oxidation of glycerol to 1,3-dihydroxyacetone (B48652) highlights the potential for selectively targeting the secondary alcohol. researchgate.netosti.govnih.govnih.gov This selectivity can be challenging due to the steric hindrance around the secondary alcohol compared to the primary alcohols in the parent glycerol molecule. researchgate.netosti.govnih.govnih.gov

Various catalytic systems have been developed for the selective oxidation of secondary alcohols. For example, NiOOH has been shown to oxidize glycerol to 1,3-dihydroxyacetone with high selectivity by controlling the reaction conditions to favor a hydrogen atom transfer mechanism. researchgate.netosti.govnih.govnih.gov Other catalysts, such as those based on LDH-hosted Cr(III) complexes, have also demonstrated effectiveness in the selective oxidation of the secondary alcohol of glycerol. mdpi.com

| Catalyst System | Substrate | Primary Product | Selectivity (%) | Reference |

| NiOOH | Glycerol | 1,3-Dihydroxyacetone | High (condition dependent) | researchgate.netosti.govnih.govnih.gov |

| LDH-hosted Cr(III) complex | Glycerol | 1,3-Dihydroxyacetone | 59.3 | mdpi.com |

The secondary alcohol group of this compound can be readily converted to an ester through esterification or transesterification reactions.

Esterification typically involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, or with a more reactive carboxylic acid derivative like an acid anhydride (B1165640) or an acyl chloride. ceon.rsnih.gov The reaction with a carboxylic acid is a reversible process, and the equilibrium can be shifted towards the product by removing water. nih.gov The use of an acid anhydride, such as acetic anhydride, provides a more favorable and often irreversible reaction to form the corresponding ester. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. acs.org This reaction can be catalyzed by either an acid or a base. acs.org In an acid-catalyzed transesterification, the carbonyl group of the ester is protonated, making it more electrophilic for the nucleophilic attack by the alcohol. acs.org The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. acs.org The steric hindrance of the secondary alcohol in this compound and the bulkiness of the isobutoxy groups may influence the reaction rate and equilibrium position.

| Reaction Type | Reactants | Catalyst | Key Mechanistic Feature | Reference |

| Esterification | Alcohol + Carboxylic Acid | Acid (e.g., H₂SO₄) | Protonation of carboxylic acid | ceon.rs |

| Esterification | Alcohol + Acid Anhydride | None or mild catalyst | Nucleophilic acyl substitution | nih.gov |

| Transesterification | Alcohol + Ester | Acid or Base | Formation of a tetrahedral intermediate | acs.org |

This table outlines general mechanisms applicable to the secondary alcohol of this compound.

Further etherification of the secondary hydroxyl group in this compound would lead to the formation of a triether. The etherification of glycerol with alcohols like isobutylene (B52900) or tert-butyl alcohol has been studied extensively as a means to produce fuel additives. researchgate.netmdpi.com These reactions are typically catalyzed by solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15). researchgate.netmdpi.com

The mechanism of acid-catalyzed etherification involves the protonation of the alcohol to form a carbocation (in the case of tertiary alcohols like tert-butyl alcohol) or the protonation of one alcohol to form a good leaving group (water), followed by nucleophilic attack by the second alcohol. Given the secondary nature of the hydroxyl group in this compound, the reaction would likely proceed via an S\textsubscript{N}2 pathway if reacting with a primary alcohol or via an S\textsubscript{N}1 pathway if a stable carbocation can be formed from the etherifying agent. The steric hindrance around the secondary hydroxyl group, flanked by two isobutoxy groups, would be a significant factor affecting the feasibility and rate of this reaction.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a central alcohol and two flanking ether groups, presents several possibilities for intramolecular reactions, particularly under specific catalytic conditions. These reactions can lead to the formation of cyclic ethers or rearranged acyclic products. The specific pathways are influenced by factors such as the nature of the catalyst (acidic or basic), temperature, and the solvent system.

Intramolecular Cyclization:

Intramolecular cyclization of this compound would likely proceed via an intramolecular Williamson ether synthesis or an acid-catalyzed dehydration mechanism.

In a basic medium, the hydroxyl group can be deprotonated to form an alkoxide. However, for a subsequent intramolecular nucleophilic substitution to occur, one of the isobutoxy groups would need to act as a leaving group, which is generally unfavorable.

Under acidic conditions, protonation of one of the ether oxygens can facilitate its cleavage, creating a carbocationic intermediate. The central hydroxyl group could then act as a nucleophile, attacking the carbocation to form a cyclic ether. However, the stability of the resulting carbocation would be a critical factor. Given that the ether linkages are to a primary carbon, an S_N2-type mechanism is more probable, where the hydroxyl group attacks one of the ether carbons with concomitant departure of the protonated isobutoxy group. This would lead to the formation of a substituted oxetane (B1205548) or tetrahydrofuran (B95107) ring, depending on which ether is involved and any subsequent rearrangements.

Studies on the cyclization of diols provide analogous insights. For instance, the intramolecular cyclization of diols to form cyclic ethers can be achieved using various reagents, such as trimethyl phosphate (B84403) and NaH, which can proceed at room temperature to yield 5- to 7-membered cyclic ethers. rsc.org

Rearrangement Pathways:

Rearrangement reactions of this compound could occur under acidic conditions, often competing with or following ether cleavage. Acid-catalyzed rearrangement of ethers can proceed through carbocationic intermediates. For instance, if a carbocation is formed at one of the propanol (B110389) backbone carbons after the departure of an isobutoxy group, a hydride shift or an alkyl shift could occur to form a more stable carbocation before nucleophilic attack by water or another nucleophile.

While direct analogies for rearrangement in saturated dialkoxypropanols are scarce, studies on related polyol and ether systems can be informative. For example, the Claisen rearrangement is a well-studied pericyclic reaction in aryl allyl ethers that involves a mdpi.commdpi.com-sigmatropic rearrangement. mdpi.com Although this compound is a saturated ether and thus will not undergo a classic Claisen rearrangement, related sigmatropic rearrangements in specifically functionalized analogs could be envisaged under thermal or catalytic conditions.

More relevant are the acid-catalyzed rearrangements observed during the cleavage of ethers. The mechanism often depends on the stability of the potential carbocation intermediates. For ethers with primary alkyl groups, an S_N2 mechanism is generally favored, minimizing the likelihood of rearrangement. nih.govnih.gov However, with secondary carbons, as in the propan-2-ol backbone, the possibility of S_N1 pathways and associated rearrangements increases.

Computational and Theoretical Insights into Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction dynamics of complex molecules, providing insights into reaction mechanisms, transition states, and activation energies. mdpi.comnih.govnih.gov While specific DFT studies on this compound are not readily found, a wealth of computational research on analogous systems, such as lignin (B12514952) model compounds containing β-O-4 ether linkages and other ethers, allows for a theoretical understanding of its potential reactivity. rsc.orgresearchgate.net

Computational Analysis of Ether Cleavage:

The acid-catalyzed cleavage of the ether bonds in this compound is a primary reaction pathway. DFT studies on the acid-catalyzed cleavage of aryl-ether linkages in lignin model compounds have shown that the reaction rates and product distributions are highly dependent on the molecular structure and the presence of neighboring functional groups. rsc.org These studies reveal that the reaction can proceed through either S_N1 or S_N2 mechanisms. The S_N1 pathway involves the formation of a carbocation intermediate, and its stability is a key determinant of the reaction's feasibility. nih.gov For this compound, with its secondary alcohol and primary ether linkages, computational models would likely predict a competitive scenario between S_N1 and S_N2 pathways at the ether bonds, influenced by the specific acidic conditions.

A DFT study on the base-catalyzed cleavage of a β-O-4 ether linkage in a lignin model compound identified a six-membered transition state involving the cation of the base, a hydroxide (B78521) ion, and the α-carbon to the ether bond. The calculated activation barriers were found to be dependent on the cation (Li+, Na+, K+). researchgate.net For example, the reaction with KOH was found to have the lowest activation barrier of 6.1 kcal mol⁻¹. researchgate.net Such computational approaches could be applied to model the potential base-catalyzed intramolecular cyclization or cleavage of this compound.

Theoretical Insights into Rearrangement and Cyclization:

Computational studies have been instrumental in elucidating the mechanisms of rearrangement reactions. For instance, DFT calculations on the Claisen rearrangement of aryl propargyl ethers have detailed the free energy profiles and transition state geometries, explaining how substituents influence reactivity and regioselectivity. chemrxiv.orgnih.gov These studies often reveal complex reaction cascades following the initial rearrangement. chemrxiv.orgnih.gov While the substrate is different, the computational methodologies are directly applicable to studying potential rearrangements in this compound.

Regarding intramolecular cyclization, DFT studies on the deoxydehydration of cyclic trans-diols have identified energetically viable routes involving stepwise cleavage of C-O bonds. chemrxiv.org For example, the rate-determining step for the vanadium-catalyzed deoxydehydration of a trans-diol was calculated to have an activation barrier of 41.5 kcal/mol. chemrxiv.org Similar computational models could predict the feasibility and preferred pathways for the intramolecular etherification of this compound, considering the stereochemistry of the central hydroxyl group.

The following table summarizes computational data from studies on analogous ether compounds, which can provide a reference for the potential reaction dynamics of this compound.

| Reaction Type | Analogous Compound | Computational Method | Key Finding (Activation Energy, ΔG‡) | Reference |

| Base-Catalyzed Ether Cleavage | Lignin Model (β-O-4 linkage) | DFT (M06/6-31G*) | 6.1 kcal mol⁻¹ (with KOH) | researchgate.net |

| Acid-Catalyzed Ether Cleavage | Aryl Propargyl Ether | DFT (ωB97X-D) | Rate-determining Claisen rearrangement | chemrxiv.orgnih.gov |

| Deoxyhydration (Cyclization) | Cyclic trans-diol | DFT (M06/SDD/6-311++G**/SMD) | 41.5 kcal/mol (rate-determining C-O cleavage) | chemrxiv.org |

| Claisen Rearrangement | Allyl Phenyl Ether | DFT | Investigation of transition state structure | mdpi.com |

These theoretical insights underscore the complexity of the potential reaction pathways for this compound. Experimental studies guided by such computational predictions would be invaluable in confirming the actual chemical behavior of this compound.

Advanced Characterization and Structural Elucidation of 1,3 Bis 2 Methylpropoxy Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 1,3-Bis(2-methylpropoxy)propan-2-ol. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For this compound, specific proton and carbon environments can be predicted. The protons on the carbons adjacent to the ether oxygen atoms are expected to show characteristic downfield shifts due to the electronegativity of the oxygen. chegg.com Similarly, the carbon atoms bonded to oxygen will resonate at lower fields in the ¹³C NMR spectrum. docbrown.info

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂CH- | ~0.9 | Doublet | 12H |

| (CH₃)₂CH- | ~1.8 | Multiplet | 2H |

| -OCH₂- | ~3.3-3.5 | Multiplet | 4H |

| -CH(OH)- | ~3.8-4.0 | Multiplet | 1H |

| -OH | Variable | Singlet | 1H |

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~19 |

| (CH₃)₂CH- | ~28 |

| -OCH₂- | ~78 |

| -CH(OH)- | ~68 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the intricate network of covalent bonds and the spatial arrangement of atoms in this compound, advanced 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, correlations would be expected between the methyl protons of the isobutoxy group and the methine proton of the same group. It would also show connectivity between the protons on the propan-2-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's skeleton.

The stereochemistry of the central hydroxyl group and the potential for diastereomers in derivatives could be investigated through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons.

Dynamic NMR Spectroscopy for Conformational Analysis

The flexible nature of the ether linkages and the central propan-2-ol backbone in this compound suggests the presence of multiple, rapidly interconverting conformers in solution. nih.gov Dynamic NMR spectroscopy, which involves acquiring spectra at various temperatures, can provide insight into these conformational dynamics.

By lowering the temperature, the rate of conformational exchange can be slowed down. If the exchange is slow enough on the NMR timescale, separate signals for the different conformers may be observed. The coalescence temperature and the changes in line shape can be used to calculate the energy barriers for these conformational changes. This analysis is critical for understanding the molecule's flexibility and its preferred three-dimensional structure in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and probing its conformational state.

For this compound, the most characteristic feature in the IR spectrum would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.infodocbrown.info The C-H stretching vibrations of the alkyl groups would appear in the 3000-2850 cm⁻¹ region. A strong, characteristic C-O stretching band for the ether linkages is expected in the fingerprint region, typically around 1100-1000 cm⁻¹. chegg.com

Raman spectroscopy would provide complementary information. While the O-H stretch is typically a weak band in Raman, the C-H and C-C stretching and bending vibrations would be prominent. Conformational analysis can be aided by the fact that different conformers may exhibit unique vibrational modes, particularly in the fingerprint region. nih.gov

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H Stretch (hydrogen-bonded) | 3500-3200 (Broad, Strong) | Weak |

| C-H Stretch (sp³) | 3000-2850 (Strong) | Strong |

| C-H Bend | 1470-1450 (Medium) | Medium |

| C-O Stretch (Ether & Alcohol) | 1150-1000 (Strong) | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak [M]⁺ might be weak or absent in a typical electron ionization (EI) mass spectrum due to the lability of the alcohol and ether functionalities. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. docbrown.info For alcohols, loss of a water molecule is a common fragmentation route.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 189 | [M - H₂O]⁺ | Loss of water from the molecular ion |

| 131 | [M - C₄H₉O]⁺ | Cleavage of an isobutoxy group |

| 73 | [C₄H₉O]⁺ | Isobutoxy cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 45 | [CH₂OHCH₂]⁺ | Cleavage of the propanol (B110389) backbone |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its fragments. By measuring the m/z values to several decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for unequivocally verifying the molecular formula of the parent compound and for assigning correct elemental compositions to its fragment ions, thereby increasing the confidence in the structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, isolated ions. In an MS/MS experiment, a precursor ion (for example, the molecular ion or a prominent fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

For this compound, selecting the [M+H]⁺ ion (in a soft ionization technique like electrospray ionization) and subjecting it to MS/MS would yield a fragmentation pattern that could confirm the sequence of the ether linkages and the position of the hydroxyl group. For instance, the fragmentation of the ion at m/z 131 could be studied to confirm its identity as the propan-2-ol backbone with one attached isobutoxy group. This technique is particularly valuable for distinguishing between isomers, which might produce similar initial mass spectra but different MS/MS fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed.

For a flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. The conformational freedom of the ether linkages and the alkyl chains can hinder the formation of a well-ordered crystal lattice. However, if a suitable crystal were obtained, the analysis would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

In the absence of direct data for our target compound, we can look at the crystal structure of a related derivative, 1,3-bis[(E)-benzylideneamino]propan-2-ol, to understand the potential structural features of the propan-2-ol backbone. nih.gov In the crystal structure of this derivative, the molecule exhibits specific conformations and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which stabilize the crystal packing. nih.gov For instance, in the reported structure, O—H⋯N hydrogen bonds form chains of molecules. nih.gov A similar pattern of hydrogen bonding would be expected in crystalline this compound, where the hydroxyl group can act as a hydrogen bond donor and the ether oxygens as acceptors.

Illustrative Crystallographic Data for a Related Derivative

To demonstrate the type of information obtained from an X-ray crystallographic study, the following table presents selected bond lengths and angles for 1,3-bis[(E)-benzylideneamino]propan-2-ol. nih.gov

| Parameter | Value (Å or °) |

| N1=C1 Bond Length | 1.270 (2) Å |

| N2=C5 Bond Length | 1.259 (3) Å |

| C1—N1—C2 Bond Angle | 118.61 (15)° |

| C5—N2—C4 Bond Angle | 116.9 (2)° |

This data is for 1,3-bis[(E)-benzylideneamino]propan-2-ol and serves as an example of crystallographic parameters. nih.gov

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

For chiral molecules, determining the absolute configuration is a critical aspect of their structural elucidation. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for this purpose. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in a molecule. A VCD spectrum provides information about the stereochemistry of a molecule, as the sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of atoms.

The determination of the absolute configuration of a flexible molecule like this compound using VCD would involve the following steps:

Conformational Search: A computational search for all possible low-energy conformers of the molecule would be performed using molecular mechanics and density functional theory (DFT) methods. frontiersin.org

VCD Spectra Calculation: For each stable conformer, the VCD and infrared (IR) spectra would be calculated using quantum chemical methods, such as DFT at a suitable level of theory (e.g., B3LYP/6-31G*). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a theoretical VCD spectrum for the molecule. nih.gov

Comparison with Experimental Data: The calculated spectrum is compared with the experimentally measured VCD spectrum. A good agreement between the experimental and calculated spectra for one enantiomer allows for the unambiguous assignment of the absolute configuration.

For example, this approach has been successfully applied to determine the absolute configuration of complex molecules like (R)-2-amino-1-propanol. nih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions. frontiersin.org ECD is particularly useful for molecules containing chromophores, which are parts of a molecule that absorb light. While this compound lacks a strong chromophore, it will still exhibit an ECD spectrum in the far-UV region.

The process for determining the absolute configuration using ECD is similar to that for VCD:

Conformational Analysis: A thorough search for the stable conformers of the molecule is conducted. nih.gov

ECD Spectra Calculation: The ECD spectrum for each conformer is calculated using time-dependent density functional theory (TD-DFT). nih.gov The choice of solvent can be critical and is often included in the calculations using models like the conductor-like screening model (COSMO). nih.gov

Spectral Averaging: The individual ECD spectra are Boltzmann-averaged to produce the final theoretical spectrum.

Comparison and Assignment: The theoretical ECD spectrum is compared with the experimental one. The absolute configuration is assigned based on which calculated enantiomeric spectrum matches the experimental data. nih.gov

The successful application of this method is often demonstrated with molecules that have distinct electronic transitions, where the calculated and experimental spectra show characteristic positive or negative Cotton effects. nih.gov

Illustrative Data for ECD Calculation

The following table demonstrates the type of data generated during the computational prediction of an ECD spectrum for a hypothetical chiral molecule.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Transition 1 (nm) | Rotatory Strength (R) | Key Transition 2 (nm) | Rotatory Strength (R) |

| Conf-1 | 0.00 | 60.5 | 215 | +15.2 | 195 | -8.5 |

| Conf-2 | 0.50 | 25.1 | 220 | +5.8 | 198 | -12.1 |

| Conf-3 | 1.20 | 14.4 | 210 | -2.1 | 205 | +3.4 |

This is hypothetical data to illustrate the process of ECD spectral prediction.

Computational Chemistry and Theoretical Investigations of 1,3 Bis 2 Methylpropoxy Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can provide valuable insights into various properties, including spectroscopic data.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can predict 1H and 13C NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra. For 1,3-Bis(2-methylpropoxy)propan-2-ol, however, no specific DFT studies predicting its NMR parameters have been published. General methodologies for such predictions are well-established, often showing good agreement with experimental values for a wide range of organic molecules. nih.gov

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Atom Group | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₂CH- | 0.9 | Doublet |

| (CH₃)₂CH- | 1.8 | Multiplet |

| -OCH₂- | 3.3 | Multiplet |

| -CH(OH)- | 3.7 | Multiplet |

| -OH | Variable | Singlet |

Note: This table is a hypothetical representation based on typical chemical shift values for similar functional groups and is not the result of specific calculations for this molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | 19 |

| (CH₃)₂CH- | 28 |

| -OCH₂- | 78 |

| -CH(OH)- | 69 |

Note: This table is a hypothetical representation based on typical chemical shift values for similar functional groups and is not the result of specific calculations for this molecule.

Analysis of Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies using DFT can complement experimental infrared (IR) and Raman spectroscopy. These analyses help in assigning specific vibrational modes to the observed spectral bands. For instance, studies on similar molecules like 1,3-dichloro-2-propanol (B29581) have utilized DFT to perform detailed vibrational assignments. researchgate.net Such an analysis for this compound would be expected to identify characteristic stretching and bending frequencies for its C-H, C-O, and O-H bonds. However, no such specific studies are currently available. The observation of a broad band around 3400 cm⁻¹ in the infrared spectra of similar alcohols is often indicative of strong intermolecular hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational preferences and intermolecular interactions. For a flexible molecule like this compound, MD simulations could reveal the distribution of different conformers and the nature of hydrogen bonding networks in the liquid state. Studies on related systems, such as aqueous mixtures of propan-2-ol, have successfully employed MD simulations to understand microscopic structuring and interactions. researchgate.netnih.gov Despite the availability of these powerful techniques, they have not been specifically applied to investigate this compound.

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical methods are instrumental in elucidating reaction mechanisms by calculating the structures and energies of reactants, products, transition states, and intermediates. For this compound, such studies could, for example, investigate the mechanisms of its synthesis or its potential reactions, such as ether cleavage or oxidation. While research exists on the synthesis and characterization of transition metal complexes with ligands derived from similar propan-2-ol backbones, direct quantum chemical investigations into the reaction pathways of this compound itself are absent from the literature. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Molecular Design (Non-Biological Applications)

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their physical, chemical, or in this context, non-biological activities. These models are valuable in materials science and industrial chemistry for designing molecules with desired properties. While a predicted functional use for this compound as a fragrance, heat stabilizer, or flavorant has been suggested based on QSUR models, dedicated QSAR studies for specific non-biological applications are not documented. epa.gov

Synthetic Applications and Material Science Relevance of 1,3 Bis 2 Methylpropoxy Propan 2 Ol and Its Derivatives

Role as a Building Block in Organic Synthesis

Organic building blocks are fundamental molecular units used for the construction of more complex chemical structures, playing a vital role in medicinal chemistry, organic synthesis, and material science. sigmaaldrich.comhilarispublisher.com The structure of 1,3-Bis(2-methylpropoxy)propan-2-ol, featuring a central three-carbon backbone with a hydroxyl group and two isobutoxy side chains, positions it as a potential building block for creating larger, more complex molecules.

Precursor for Advanced Polymer Architectures

The development of new polymers with tailored properties is a significant area of material science. cas.org Monomers, the fundamental repeating units of polymers, are key to defining the final properties of the material. cas.org While specific research detailing the use of this compound as a monomer in polymer synthesis is not extensively documented in publicly available literature, its chemical structure allows for theoretical consideration in this role. The single hydroxyl group could serve as a site for polymerization, potentially leading to the formation of polyesters or polyurethanes through reaction with appropriate co-monomers.

The presence of the two isobutoxy groups would be expected to impart flexibility and hydrophobicity to the resulting polymer chain. The EPA's Quantitative Structure-Use Relationship (QSUR) models predict a probability for this compound to function as a crosslinker, which is a critical role in forming polymer networks. epa.gov

Table 1: Predicted Functional Uses for this compound This table is based on predictive computational models and not on experimental data.

| Harmonized Functional Use | Predicted Probability |

| Fragrance | 0.765 |

| Heat Stabilizer | 0.417 |

| Flavorant | 0.306 |

| Skin Conditioner | 0.306 |

| Crosslinker | 0.274 |

| UV Absorber | 0.270 |

| Antimicrobial | 0.198 |

| Colorant | 0.0442 |

| Source: Adapted from EPA's QSUR Model Predictions. epa.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile intermediates that can be elaborated into more intricate structures. hilarispublisher.com Glycerol (B35011) and its derivatives are common starting points in organic synthesis due to their trifunctional nature. In this compound, the two hydroxyl groups of glycerol are protected as isobutoxy ethers, leaving a single secondary hydroxyl group available for reaction.

This structural motif makes it a potential intermediate for the synthesis of complex molecules where a glycerol backbone is desired, but selective reaction at the C-2 position is required. For instance, a related compound, Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-, is noted for its use as a chemical intermediate. ontosight.ainih.gov While direct examples of complex molecule synthesis starting from this compound are not prominent in the literature, its structure is analogous to other protected glycerol synthons used in multi-step organic synthesis.

Derivatization for Enhanced Functional Properties

The functional properties of a molecule can be tailored through chemical derivatization. The hydroxyl group of this compound is a prime site for such modifications.

Synthesis of Novel Esters and Ethers for Specific Applications

The reaction of an alcohol with a carboxylic acid or its derivative to form an ester is a fundamental transformation in organic chemistry, known as esterification. chemguide.co.uk The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a common method for this purpose. youtube.comyoutube.comyoutube.com The secondary alcohol of this compound can readily undergo esterification to produce a wide range of esters.

These potential ester derivatives could find applications as specialty solvents, plasticizers, or lubricants, with the isobutoxy groups influencing properties like viscosity, thermal stability, and solubility. Similarly, the hydroxyl group could be further etherified to yield tri-ether derivatives. While the general reactions are well-established, specific research focused on the synthesis and application of novel esters and ethers derived from this compound is not widely reported.

Incorporation into Macrocyclic and Supramolecular Structures

Macrocycles and other supramolecular structures are large, complex molecules with significant interest in areas like drug delivery and catalysis. nih.gov The synthesis of these structures often involves the assembly of smaller, functionalized building blocks. researchgate.net

The bifunctional nature of a derivatized this compound (for example, by converting the hydroxyl group to another reactive site) could theoretically allow it to act as a linker in the formation of macrocyclic structures. However, there is no specific evidence in the reviewed literature of this compound being used for such applications. The design of macrocycles typically requires precise control over the geometry and reactivity of the building blocks, and the suitability of this particular di-ether for such purposes has not been explored in the available research.

Potential in Solvent Design and Green Chemical Processes

A significant area of modern chemistry is the development of "green" solvents to replace volatile and often toxic organic compounds. Glycerol itself is considered a promising green solvent due to its low toxicity, high boiling point, and renewability. ontosight.ai Research has extended to glycerol derivatives, such as glycerol ethers, to create a portfolio of environmentally benign solvents with tunable properties.

A family of over sixty 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes have been synthesized and evaluated as potential solvent substitutes. The molecular diversity of these glycerol derivatives leads to significant variations in their physicochemical properties, such as polarity, which facilitates their application as tailored solvents. Although this research does not single out this compound, it establishes a strong foundation for its potential in this area. The presence of the ether groups generally lowers the viscosity and melting point compared to pure glycerol, while maintaining a high boiling point and low vapor pressure, which are desirable characteristics for a green solvent.

Table 2: General Properties of Glycerol and Related Ethers

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Characteristics |

| Glycerol | 92.09 | 290 | High viscosity, very polar, strong hydrogen bonding |

| 1,3-Dimethoxy-2-propanol | 120.15 | ~171 | Lower viscosity than glycerol, polar |

| This compound | 204.32 | Not available | Expected to have lower polarity and viscosity than smaller di-ethers due to larger alkyl groups |

The isobutoxy groups in this compound would likely render it less polar than smaller dialkyl ethers of glycerol, making it a candidate for dissolving a different range of solutes and for use in biphasic catalysis or extraction processes.

Applications in Material Science as a Monomer or Plasticizer Component

The unique molecular structure of this compound, a di-isobutyl ether of glycerol, suggests its potential for significant applications in material science, particularly as a monomer in polymer synthesis and as a plasticizer component. The presence of two ether linkages and a central hydroxyl group imparts a combination of flexibility, polarity, and reactivity that can be exploited in the formulation of various polymeric materials.

Potential as a Monomer in Polymer Synthesis

As a trifunctional molecule, this compound can act as a diol in polymerization reactions, with the two ether groups providing internal plasticization and the hydroxyl group serving as a reactive site for chain growth or cross-linking. This is particularly relevant in the synthesis of polyurethanes, where diols are fundamental building blocks. utm.my

In polyurethane synthesis, diols (polyols) react with diisocyanates to form the characteristic urethane (B1682113) linkages. utm.my The properties of the resulting polyurethane are highly dependent on the structure of the polyol used. The incorporation of a monomer like this compound could introduce several desirable characteristics:

Flexibility and Impact Resistance: The flexible isobutyl ether side chains can increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) and enhanced flexibility.

Hydrolytic Stability: The ether linkages are generally more resistant to hydrolysis than the ester linkages found in many common polyester (B1180765) polyols, potentially improving the durability of the resulting polyurethane in humid environments.

Controlled Reactivity: The single hydroxyl group allows for its use as a chain extender or a branching agent, offering control over the final polymer architecture and properties.

While direct studies on the use of this compound in polyurethane synthesis are not widely published, research on similar ether diols and glycerol-based polyols supports this potential. For instance, poly(ether-urethane)s synthesized using a tri-functional oxypropylated glycerol have demonstrated that the introduction of such cross-links significantly affects the mechanical properties of the resulting materials. researchgate.net

Application as a Plasticizer Component

The demand for non-phthalate plasticizers has driven research into alternative, often bio-based, compounds that can effectively plasticize polymers like polyvinyl chloride (PVC). researchgate.netresearchgate.netirispublishers.com Glycerol and its derivatives, including ethers and esters, have emerged as promising candidates due to their potential for biodegradability and lower toxicity. researchgate.netresearchgate.netirispublishers.com

This compound, as a glycerol ether, shares structural similarities with other glycerol-based plasticizers that have been shown to be effective in PVC. The mechanism of plasticization involves the insertion of the plasticizer molecules between polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the Tg and increasing flexibility. researchgate.netresearchgate.net

Research on simple glycerol esters has demonstrated their efficacy as PVC plasticizers. researchgate.net For example, esters derived from propanoic, butanoic, and isobutanoic acids have shown good performance. researchgate.net Although volatility can be a concern with lower molecular weight plasticizers, the performance of these glycerol derivatives highlights the potential of the glycerol backbone in plasticizer design. researchgate.net

Hyperbranched glycerol poly(esters) have also been investigated as highly effective plasticizers for PVC, exhibiting low migration potential. irispublishers.com The effectiveness of these complex structures further underscores the versatility of glycerol as a platform for developing advanced plasticizers. irispublishers.com

Table 1: Comparison of Plasticizer Performance in PVC

| Plasticizer Type | Glass Transition Temperature (Tg) Reduction (°C) | Migration Resistance | Source |

| Glycerol Esters | Significant reduction, comparable to some commercial plasticizers | Variable, can be volatile | researchgate.net |

| Hyperbranched Glycerol Poly(esters) | Effective reduction | Low migration potential | irispublishers.com |

| Di-isobutyl Phthalate (DIBP) | Standard commercial performance | Subject to migration and health concerns | irispublishers.com |

This table provides a qualitative comparison based on available research on glycerol-based plasticizers. Specific quantitative data for this compound is not available.

The isobutyl groups in this compound would likely enhance its compatibility with PVC compared to more polar glycerol, while the central hydroxyl group could participate in secondary interactions, potentially anchoring the plasticizer within the polymer matrix and reducing migration.

Advanced Analytical Methodologies for the Characterization and Quantification of 1,3 Bis 2 Methylpropoxy Propan 2 Ol in Complex Matrices

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing compounds like 1,3-Bis(2-methylpropoxy)propan-2-ol. The combination of chromatography's separating power with mass spectrometry's identification capabilities is particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. unar.ac.id Given the ether linkages and alcohol functional group, this compound is amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase volatility and improve peak shape.

Purity Assessment: For purity assessment, a sample is injected into the GC, where it is vaporized and separated from impurities based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each compound based on its fragmentation pattern. By comparing the primary peak's mass spectrum to a reference, the identity of this compound can be confirmed. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Trace Analysis: For detecting trace amounts of the compound or its related volatile impurities, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions known to be characteristic of the target analyte's mass spectrum. ub.edu This significantly enhances sensitivity and reduces background noise, allowing for quantification at much lower levels. The fragmentation of the parent molecule would likely yield characteristic ions corresponding to the loss of water, isobutoxy groups, or other fragments.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value / Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Mid-polarity column (e.g., DB-624 or similar) |

| Injection Mode | Split/Splitless, 1 µL injection volume |

| Oven Program | Initial 70°C, hold for 2 min; ramp at 10°C/min to 240°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 40-450) for purity; Selected Ion Monitoring (SIM) for trace analysis |

| Derivatization | Optional: Silylation (e.g., with BSTFA) to cap the hydroxyl group, increasing volatility and thermal stability. researchgate.net |

For impurities that are not sufficiently volatile or are thermally unstable for GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This could include larger oligomeric species, polar degradation products, or salts.

The sample is separated via High-Performance Liquid Chromatography (HPLC) before being introduced into the mass spectrometer. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol), would be the most common approach. Since this compound lacks a strong chromophore, MS detection is essential. Electrospray ionization (ESI) is a suitable soft ionization technique that can form protonated molecules [M+H]+ or sodium adducts [M+Na]+ in positive ion mode. uni.lu Predicted collision cross-section (CCS) values for such adducts can aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for LC-MS Analysis

| Adduct Form | Predicted m/z (mass-to-charge ratio) |

| [M+H]+ | 205.17983 |

| [M+Na]+ | 227.16177 |

| [M+NH4]+ | 222.20637 |

| [M+K]+ | 243.13571 |

| [M-H]- | 203.16527 |

Data sourced from predicted values as direct experimental literature is unavailable. uni.lu

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

When coupled with a suitable detector, HPLC is a cornerstone for the separation and quantification of chemical compounds. pensoft.net For this compound, which lacks a UV-absorbing chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary if MS is not used.

A typical HPLC method would involve a reversed-phase column to separate the target compound from its more polar or less polar impurities. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, run in either an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. pensoft.netsigmaaldrich.com Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Table 3: Example HPLC Method for Quantification

| Parameter | Value / Description |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) due to lack of UV absorbance |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for separating charged species or, with modification, neutral molecules. While direct analysis of the neutral this compound would require its inclusion in a charged micellar phase (Micellar Electrokinetic Chromatography, MEKC), CE is particularly powerful for analyzing any ionic impurities that may be present in a sample.

In CE, separation occurs in a narrow capillary filled with an electrolyte buffer under a high voltage. Ions migrate at different velocities based on their charge-to-size ratio. The addition of organic solvents like 2-propanol to the buffer can alter the electrophoretic mobility and selectivity of the separation, providing a tool to resolve complex mixtures. nih.gov This technique would be highly effective for identifying and quantifying any charged precursors or degradation products associated with the synthesis of this compound.

Spectrophotometric Methods for Quantitative Determination

Direct spectrophotometric determination of this compound is not feasible because its structure lacks a chromophore—a part of a molecule that absorbs light in the ultraviolet-visible region (200-800 nm).

However, indirect quantification is possible through derivatization. This chemical process involves reacting the compound's hydroxyl group with a reagent to attach a chromophoric or fluorophoric tag. For example, reacting the alcohol with a UV-active acyl chloride or isocyanate in the presence of a base would yield an ester or carbamate, respectively. This new derivative would possess strong UV absorbance, allowing for its sensitive quantification using a standard UV-Vis spectrophotometer. The concentration of the original compound can then be calculated based on the stoichiometry of the derivatization reaction. The choice of reagent would depend on the desired wavelength of detection and the required sensitivity.

Environmental and Degradation Pathways of Ether Alcohol Compounds Academic Focus

Photochemical and Oxidative Degradation Mechanisms in Aquatic Environments

In aquatic environments, organic compounds like 1,3-Bis(2-methylpropoxy)propan-2-ol are subject to transformation through photochemical and oxidative processes. nih.gov Direct phototransformation, triplet-induced photosensitized oxidation, and oxidation by hydroxyl radicals and ozone are key mechanisms that contribute to the degradation of such contaminants. nih.gov

The photochemical oxidation of similar compounds, such as 1,3-dichloro-2-propanol (B29581), has been studied using UV radiation in the presence of an oxidant like hydrogen peroxide (H₂O₂). nih.gov This process leads to the degradation of the parent compound and the formation of various intermediates, including ketones and organic acids. nih.gov For instance, the degradation of 1,3-dichloro-2-propanol resulted in the formation of 1,3-dichloro-2-propanone, chloroacetyl chloride, formic acid, and acetic acid. nih.govresearchgate.net The efficiency of this degradation can be influenced by the concentration of the oxidant; higher concentrations of H₂O₂ have been observed to slow down the reaction rate in some cases. nih.govresearchgate.net The presence of a catalyst, such as titanium dioxide (TiO₂), can enhance the mineralization process. nih.gov

The fundamental mechanism often involves the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.gov These radicals can abstract hydrogen atoms from the organic molecule, initiating a cascade of oxidation reactions. For alcohols, this can lead to the formation of corresponding aldehydes or ketones. nih.gov In the case of this compound, the secondary alcohol group is a likely site for initial oxidative attack.

The general steps in the photochemical and oxidative degradation of ether-alcohols can be summarized as:

Initiation: Generation of reactive species like hydroxyl radicals via UV photolysis of oxidants (e.g., H₂O₂) or photosensitizers.

Attack on the alcohol moiety: The hydroxyl radical can abstract a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of a ketyl radical.

Oxidation to a ketone: The ketyl radical can be further oxidized to form a ketone.

Ether bond cleavage: The ether linkages can also be susceptible to attack, although this may be a slower process compared to the oxidation of the alcohol group.

Further degradation: The resulting smaller molecules, such as ketones and aldehydes, are further oxidized to carboxylic acids and eventually mineralized to carbon dioxide and water. nih.gov

Microbial Transformation Pathways of Branched Ethers

The biodegradation of ether compounds, including branched structures, is a critical process in their environmental fate. semanticscholar.org Microorganisms have evolved diverse enzymatic machinery to cleave the stable ether bond. semanticscholar.org

For many ether-containing compounds, aerobic biodegradation is initiated by monooxygenase enzymes. nih.govacs.org These enzymes hydroxylate the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. nih.govacs.org This intermediate then spontaneously cleaves, yielding an alcohol and an aldehyde. nih.govacs.org The presence of at least one methylene (B1212753) (-CH₂-) group next to the ether linkage is often necessary for this microbial attack to occur. nih.govacs.org In the case of this compound, the carbon atoms of the isobutyl groups adjacent to the ether oxygen are potential sites for this initial oxidative step.

The branching in the alkyl chain can influence the rate and pathway of biodegradation. semanticscholar.org Extensive branching can hinder certain degradation pathways like β-oxidation, leading to microbial attack focused on ether cleavage. semanticscholar.org However, branching close to the ether linkage can also sterically hinder the scission at this site. semanticscholar.org

Several bacterial species have been identified that are capable of degrading ether compounds. For example, various species of Pseudomonas, Erwinia, and Sphingomonas have demonstrated the ability to cleave the ether linkage in a range of diphenyl ethers. semanticscholar.org Some bacteria utilize a cobalamin-dependent mutase pathway for the degradation of intermediates like 2-hydroxyisobutyrate, which is formed during the breakdown of branched ethers like methyl tert-butyl ether (MTBE). researchgate.net

Under anaerobic conditions, the biodegradation of ether compounds can also occur. chemrxiv.orggoogle.com This process may involve different microbial consortia and enzymatic pathways compared to aerobic degradation. chemrxiv.org For some fluorinated ether compounds, anaerobic biotransformation has been observed to proceed via dechlorination and hydrolytic O-dealkylation, involving microorganisms such as Sporomusa sphaeroides and Desulfovibrio aminophilus. chemrxiv.org

A general aerobic microbial transformation pathway for a branched ether like this compound can be proposed as follows:

Initial Oxidation: A monooxygenase enzyme hydroxylates one of the carbon atoms adjacent to an ether oxygen.

Hemiacetal Formation and Cleavage: An unstable hemiacetal is formed, which then cleaves to produce isobutyraldehyde (B47883) and 1-(2-methylpropoxy)propan-2,3-diol (or 3-(2-methylpropoxy)propan-1,2-diol depending on which ether bond is cleaved).

Further Oxidation: The resulting aldehyde and diol are further metabolized by the microorganisms. The aldehyde can be oxidized to a carboxylic acid, and the diol can be further broken down.

Central Ether Bond Cleavage: A similar process could then cleave the remaining ether bond in the diol intermediate.

Fate and Transport Modeling in Environmental Systems

Fate and transport models are essential tools for predicting the distribution and persistence of chemicals in the environment. cambridge.orgcdc.gov These models integrate the physical and chemical properties of the compound with the characteristics of the environmental compartments (e.g., water, soil, air) to estimate its movement and transformation. cambridge.orgresearchgate.net

Key parameters that influence the fate and transport of an ether-alcohol compound like this compound include:

Water Solubility: Higher water solubility generally leads to greater mobility in aquatic systems and groundwater.

Vapor Pressure and Henry's Law Constant: These properties determine the tendency of the compound to volatilize from water or soil into the atmosphere. cdc.gov

Octanol-Water Partition Coefficient (Kow): This parameter indicates the compound's tendency to partition into organic matter in soil and sediment, which can retard its transport in water. cambridge.org A higher Kow suggests a greater potential for bioaccumulation. cambridge.org

Sorption Coefficient (Koc): This value describes the affinity of the chemical for organic carbon in soil and sediment, influencing its mobility. cdc.gov

Degradation Rates: The rates of photochemical, oxidative, and microbial degradation determine the persistence of the compound in different environmental compartments.

Compartment models, such as Mackay-type models, are often used to simulate the distribution of a chemical between different environmental media like air, water, soil, and sediment. cambridge.org These models are based on the principle of mass conservation and use inter-media transport processes like evaporation, dissolution, and adsorption to predict the chemical's fate. cambridge.org

For groundwater systems, specific models can be developed to predict the movement of contaminants like ether compounds. researchgate.net These models consider processes such as advection, dispersion, sorption, and biodegradation to estimate the concentration of the contaminant down-gradient from a source. researchgate.netresearchgate.netnih.gov The presence of other substances, such as ethanol (B145695) in gasoline spills, can also influence the transport and biodegradation of ether compounds by acting as a cosolvent or by being preferentially consumed by microorganisms. researchgate.net

A qualitative fate and transport analysis for this compound would suggest the following:

In Water: It is likely to be mobile due to the presence of the hydroxyl group which increases water solubility. It will be subject to both photochemical and microbial degradation.

In Soil: Its mobility will be governed by its sorption to organic matter. Biodegradation is expected to be a significant removal process in aerobic soil environments.

In Air: Volatilization from water and soil surfaces is possible, where it would be subject to degradation by atmospheric oxidants.

Future Research Directions and Emerging Paradigms in Branched Propanol Ether Chemistry

Development of Novel Catalytic Systems for Sustainable Production

The sustainable synthesis of branched propanol (B110389) ethers, including 1,3-Bis(2-methylpropoxy)propan-2-ol, is a primary focus of future research. The development of innovative catalytic systems is at the heart of this endeavor, aiming to improve efficiency, reduce waste, and utilize environmentally benign reagents.

Key research thrusts include:

Enzyme-Inspired Catalysts: Drawing inspiration from biological systems, chemists are developing small-molecule catalysts that mimic the efficiency and selectivity of enzymes. illinois.edu These catalysts can facilitate complex reactions under mild conditions, potentially simplifying the synthesis of ethers and allowing for the creation of novel structures that are difficult to produce with traditional methods. illinois.edu

Heterogeneous Catalysis: There is a significant push towards replacing homogeneous catalysts with solid, reusable heterogeneous catalysts. For instance, researchers at Osaka University have developed a zirconium oxide-supported platinum-molybdenum catalyst for the selective conversion of esters into unsymmetrical ethers. eurekalert.orgosaka-u.ac.jpchemeurope.com This approach offers the advantages of easy catalyst separation and reuse, contributing to a more sustainable and cost-effective process. eurekalert.orgosaka-u.ac.jp Such catalysts could be adapted for the direct synthesis of branched propanol ethers from bio-based esters.

Iron-Based Catalysts: The use of earth-abundant and non-toxic metals like iron is a key trend in sustainable catalysis. thieme-connect.com Simple iron-catalyzed methods for the reductive etherification of aldehydes and ketones are being explored, which could offer a greener alternative to traditional ether synthesis methods that often rely on precious metals or harsh reagents. thieme-connect.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is emerging as a powerful tool to enable challenging chemical transformations under mild conditions. nih.gov This approach can activate otherwise unreactive starting materials, opening up new pathways for C-O bond formation in the synthesis of complex ethers. nih.gov

Table 1: Comparison of Emerging Catalytic Strategies for Ether Synthesis

| Catalytic System | Key Features | Potential Advantages for Branched Propanol Ether Production |

| Enzyme-Inspired Catalysts | Mimics natural enzyme activity, high selectivity, mild reaction conditions. | Potential for highly specific synthesis of complex ether structures with minimal byproducts. illinois.edu |

| Heterogeneous Catalysts | Solid, reusable catalysts, easy separation from reaction mixture. | Increased process sustainability, reduced waste, and lower operational costs. eurekalert.orgosaka-u.ac.jpchemeurope.com |

| Iron-Based Catalysts | Utilizes earth-abundant and non-toxic metals. | More environmentally friendly and cost-effective synthesis routes. thieme-connect.com |

| Photoredox Catalysis | Uses visible light to drive reactions, enables novel transformations. | Access to new synthetic pathways under mild conditions, potentially reducing energy consumption. nih.gov |

Exploration of Bio-based Synthetic Routes

The transition from petrochemical feedstocks to renewable resources is a cornerstone of future chemical manufacturing. For this compound, a derivative of glycerol (B35011), this trend is particularly relevant.

Future research in this area is focused on:

Glycerol Valorization: With the increasing production of biodiesel, there is a large surplus of its byproduct, glycerol. mdpi.comacs.org Extensive research is dedicated to converting this renewable feedstock into higher-value chemicals, including glycerol ethers. nih.govacs.org The development of efficient and selective catalytic processes for the etherification of glycerol with various alcohols is a key objective. rsc.orgtandfonline.comtandfonline.comrscf.ru

Use of Other Bio-based Feedstocks: Beyond glycerol, researchers are exploring other renewable resources. Terpenes, such as α-pinene and β-pinene, are being investigated as starting materials for the synthesis of bio-based polyesters and other polymers. rsc.orgacs.org Similarly, sucrose-based materials are being used to create high-functionality polyols for applications in coatings and foams. nih.gov These approaches could be adapted to produce novel branched propanol ether structures.

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly route to chemical synthesis. nih.gov Biocatalytic methods are being developed for the production of chiral amines, amino acids, and intermediates for antiviral drugs. nih.govacs.orgrsc.org The application of biocatalysis to the synthesis of specialty ethers, including branched propanol ethers, is a promising area of future research, potentially enabling the production of enantiomerically pure compounds with unique properties. nih.gov

Advanced Materials Science Applications Utilizing Functionalized Derivatives

The unique structure of this compound, with its central hydroxyl group and branched ether linkages, makes it and its derivatives attractive building blocks for advanced materials.

Emerging applications in materials science include:

Polymers and Coatings: Branched polymers and polyols are known to impart desirable properties such as flexibility, solubility, and thermal stability to materials. numberanalytics.comacs.org Functionalized derivatives of branched propanol ethers could be incorporated into polymer backbones to create novel materials for coatings, adhesives, and elastomers with enhanced performance characteristics. numberanalytics.comgoogle.comhbtangpeng.com The use of highly branched polyether polyols in coatings can lead to materials with high functionality, high reactivity, and low viscosity. google.com

Functionalized Polyols: Research is ongoing into the development of new bio-based polyols for polyurethane production. nih.gov By functionalizing bio-based molecules like epoxidized sucrose (B13894) soyates, new polyols with high functionality and rigid structures can be created, leading to polyurethanes with improved hardness and cross-link density. nih.gov Similar functionalization of this compound could yield novel polyols for a variety of polymer applications. purpatents.comresearchgate.net

Nanomaterials: Polyol-mediated synthesis is a viable method for the functionalization of carbon nanotubes with nanoparticles, creating materials with potential applications in sensors and catalysis. rsc.orgrsc.org The properties of branched propanol ethers could be leveraged in the synthesis and dispersion of nanomaterials.

Integration with Machine Learning for Synthetic Route Discovery and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical research and development. youtube.com For branched propanol ether chemistry, these computational tools offer powerful new capabilities.

Key areas of integration include:

Retrosynthesis and Synthetic Route Discovery: AI-driven retrosynthesis tools are being developed to help chemists design more efficient and novel synthetic routes. arxiv.orgbohrium.comacs.orgrsc.orgnih.gov These tools can analyze vast reaction databases to propose new ways of making target molecules, including complex ethers, potentially reducing the time and cost of development. arxiv.orgacs.org

Property Prediction: Machine learning models can be trained to predict the physicochemical properties of molecules with a high degree of accuracy. aimlprogramming.com This allows for the in-silico screening of large numbers of potential new compounds, helping to identify candidates with desired properties before they are synthesized in the lab. specialchem.comnih.govmdpi.com This is particularly valuable for designing new functionalized derivatives of this compound for specific applications.

Reaction Optimization: AI can also be used to optimize reaction conditions, leading to higher yields and purer products. By analyzing the relationships between reaction parameters and outcomes, machine learning algorithms can identify the optimal conditions for a given chemical transformation.

Table 2: Impact of Machine Learning on Branched Propanol Ether Chemistry

| ML Application | Description | Potential Benefit |

| Retrosynthesis | AI algorithms propose synthetic pathways for a target molecule. | Accelerates the discovery of novel and efficient synthetic routes. arxiv.orgbohrium.com |

| Property Prediction | Models predict physicochemical properties based on molecular structure. | Enables rapid screening of virtual compounds to identify promising candidates. aimlprogramming.com |

| Reaction Optimization | ML models identify optimal reaction conditions for a given transformation. | Improves reaction yields, reduces byproducts, and enhances process efficiency. |

| Retrobiosynthesis | ML assists in designing biosynthetic pathways for target molecules. | Facilitates the sustainable production of chemicals from biological systems. bohrium.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(2-methylpropoxy)propan-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a nucleophilic substitution mechanism. For example, reacting 2-methylpropanol with a central propan-2-ol derivative (e.g., 1,3-dichloropropan-2-ol) under alkaline conditions. Optimization involves adjusting molar ratios (e.g., 2:1 for 2-methylpropanol to dichloropropanol), temperature (60–80°C), and catalyst choice (e.g., KOH or NaH). Purification may involve fractional distillation or column chromatography using ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of 2-methylpropoxy groups (δ 1.0–1.2 ppm for methyl protons, δ 3.4–3.6 ppm for methine protons adjacent to oxygen).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 220.3 for [M+H]+).

- Infrared (IR) Spectroscopy : Identify ether linkages (C-O-C stretch at ~1100 cm⁻¹) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Methodology : Test polar/non-polar solvent pairs such as ethanol/water or acetone/hexane. Monitor solubility at elevated temperatures and cooling rates to optimize crystal formation. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ether bond formation in this compound?

- Methodology : Employ density functional theory (DFT) calculations to model transition states during nucleophilic substitution. Experimental validation includes isotopic labeling (e.g., ¹⁸O tracing) and kinetic studies under varying pH conditions. Compare activation energies for competing pathways (e.g., SN2 vs. SN1 mechanisms) .

Q. How can the antimicrobial activity of this compound be systematically evaluated against Gram-positive and Gram-negative bacteria?

- Methodology :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays (CLSI guidelines) with bacterial strains (e.g., E. coli, S. aureus).

- Time-Kill Studies : Monitor log-phase reduction over 24 hours.

- Mechanistic Analysis : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) or lipid bilayer interaction assays .

Q. What strategies are effective for resolving stereoisomers or regioisomers during synthesis?

- Methodology :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Dynamic Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-based complexes) to favor specific stereoisomers.

- Crystallization-Induced Diastereomer Transformation : Introduce a chiral auxiliary to separate diastereomers .

Q. How does the 2-methylpropoxy substituent influence the compound’s lipophilicity and bioavailability?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficients experimentally or via computational tools (e.g., ACD/Labs).

- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane penetration .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.